N-(tert-Butoxycarbonyl)-N-methyl-D-alanine (CAS 19914-38-6) is a highly specialized, conformationally constrained amino acid building block critical for the synthesis of advanced peptidomimetics and therapeutic macrocycles. Featuring a D-stereocenter, an N-methylated amine, and a tert-butoxycarbonyl (Boc) protecting group, this compound is procured specifically to engineer profound proteolytic resistance and enhanced lipophilicity into peptide backbones. The N-methyl group eliminates a hydrogen bond donor, thereby increasing passive membrane permeability, while the D-configuration provides extreme steric shielding against stereospecific endogenous proteases. Furthermore, the Boc protecting group makes this derivative essential for solid-phase peptide synthesis (SPPS) strategies that require orthogonal, acid-labile deprotection (via TFA), particularly when synthesizing base-sensitive sequences like thioesters for native chemical ligation where standard Fmoc chemistry is contraindicated [1].
Substituting Boc-N-Me-D-Ala-OH with its unmethylated counterpart (Boc-D-Ala-OH) fundamentally compromises the target peptide's pharmacokinetic profile, as the retained amide hydrogen acts as a polar liability that drastically reduces passive cellular permeability and alters the backbone's Ramachandran dihedral angles. Conversely, utilizing the L-enantiomer (Boc-N-Me-L-Ala-OH) exposes the peptide to rapid degradation by endogenous L-stereospecific proteases, reducing in vivo half-lives from hours to mere minutes. Finally, substituting with Fmoc-N-Me-D-Ala-OH forces the use of piperidine-based deprotection cycles; this base-catalyzed pathway is strictly incompatible with base-sensitive peptide thioesters and complex depsipeptides, making the Boc-protected variant an absolute requirement for orthogonal, acid-cleavable synthetic routes [1].
The incorporation of N-methyl-D-alanine into peptide sequences provides exceptional steric shielding against enzymatic cleavage. In comparative pharmacokinetic assays using endomorphin analogs, native sequences exhibited rapid degradation with a half-life of approximately 12.4 to 12.7 minutes. In stark contrast, substituting the cleavage site with an N-methyl-D-alanine residue extended the in vitro and serum half-lives to over 300 minutes [1].
| Evidence Dimension | Serum and brain homogenate half-life |
| Target Compound Data | >300 minutes |
| Comparator Or Baseline | 12.4 - 12.7 minutes (unmethylated L-amino acid baseline) |
| Quantified Difference | >23-fold increase in half-life |
| Conditions | Mouse brain homogenate and blood serum degradation assays |
Procuring the D-N-methylated building block is essential for developing long-acting peptide therapeutics that avoid rapid systemic clearance.
N-methylation of the D-alanine backbone removes an exposed amide hydrogen bond donor, a critical factor in passive cellular diffusion. Quantitative permeability modeling and PAMPA (Parallel Artificial Membrane Permeability Assay) datasets demonstrate that incorporating N-methyl-D-alanine shifts the permeability distribution of cyclic and modified peptides above the critical -6 log Pe threshold, whereas unmethylated analogs remain trapped in the non-permeable domain due to excessive polar surface area [1].
| Evidence Dimension | Passive membrane permeability (log Pe) |
| Target Compound Data | log Pe > -6 (highly permeable) |
| Comparator Or Baseline | log Pe < -6 (unmethylated D-alanine baseline) |
| Quantified Difference | Shift across the permeability threshold into the bioavailable range |
| Conditions | PAMPA and Caco-2 cell-based permeability assays |
This structural modification is a primary procurement driver for converting non-absorbable peptides into orally bioavailable or intracellularly active drugs.
N-methylated amino acids are notoriously sterically hindered, often leading to incomplete couplings and diketopiperazine (DKP) byproduct formation when using standard carbodiimides (e.g., DIC/HOBt). However, process optimization data shows that activating Boc-N-Me-D-Ala-OH with high-efficiency uronium/guanidinium reagents like HATU or COMU drives the coupling efficiency to 97.9%–99.7% within 5 to 10 minutes, completely overcoming the steric penalty [1].
| Evidence Dimension | Peptide coupling yield |
| Target Compound Data | 97.9% - 99.7% yield |
| Comparator Or Baseline | <50% yield with high DKP formation (standard DIC/HOBt coupling) |
| Quantified Difference | ~50% absolute increase in yield, achieving near-quantitative conversion |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) using 0.5 M HATU or COMU |
Understanding this coupling behavior dictates the co-procurement of appropriate activators (HATU/COMU) to ensure high-purity, scalable manufacturing.
The N-methyl group restricts the rotation of the peptide backbone, locking the molecule into specific extended beta-strand or beta-turn conformations. In structure-activity relationship (SAR) studies of opioid receptor ligands, replacing standard residues with N-methyl-D-alanine induced a highly favorable bioactive conformation, resulting in an 8.58-fold increase in target receptor binding affinity while simultaneously enhancing receptor subtype selectivity [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
| Target Compound Data | 8.58-fold increase in affinity |
| Comparator Or Baseline | Native unconstrained peptide sequence |
| Quantified Difference | 8.58-fold improvement |
| Conditions | Radioligand binding assays (e.g., [3H]DAMGO for Mu Opioid Receptors) |
This demonstrates that the compound is not just a stabilizing element, but an active driver of pharmacodynamic potency via structural pre-organization.
Directly leveraging the enhanced lipophilicity and PAMPA permeability demonstrated in Section 3, this compound is ideal for engineering cyclic macrocycles intended for oral administration or intracellular targeting [1].
Based on its ability to extend serum half-life by over 23-fold, it is a critical building block for systemic peptide drugs that must survive aggressive enzymatic environments in the blood or gastrointestinal tract [2].
Because it utilizes Boc-protection (cleaved by TFA) rather than Fmoc (cleaved by piperidine), it is the mandatory choice for synthesizing peptide thioesters that would otherwise degrade under basic conditions [3].
Utilizing its restricted Ramachandran space, it is deployed in SAR campaigns to stabilize beta-turns and extended beta-strands, dramatically increasing binding affinity to target receptors [2].
Irritant